molecular formula C10H18N2O2 B1631301 trans-N,N'-Diacetylcyclohexane-1,2-diamine CAS No. 70924-78-6

trans-N,N'-Diacetylcyclohexane-1,2-diamine

Cat. No. B1631301
CAS RN: 70924-78-6
M. Wt: 198.26 g/mol
InChI Key: MZYLAHHTXWRMOL-NXEZZACHSA-N
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Description

“trans-N,N’-Dimethylcyclohexane-1,2-diamine” is a ligand used to promote N-alkenylation and N-alkylation reactions of amides .


Molecular Structure Analysis

The molecular formula for “trans-N,N’-Dimethylcyclohexane-1,2-diamine” is C8H18N2 .


Chemical Reactions Analysis

“trans-N,N’-Dimethylcyclohexane-1,2-diamine” can be used as a ligand in the synthesis of the following products via copper-catalyzed C-N coupling reactions: vinylsulfoximines obtained from NH sulfoximes and vinyl bromides .


Physical And Chemical Properties Analysis

The physical and chemical properties of “trans-N,N’-Dimethylcyclohexane-1,2-diamine” include a refractive index of 1.472 (lit.) at 20°C, a boiling point of 78-80 °C/18 mmHg (lit.), and a density of 0.902 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Catalysis

Research highlights the significant role of trans-cyclohexane-1,2-diamine derivatives in the synthesis of ligands, receptors, and biologically active compounds due to their chiral properties. Novel synthetic approaches have revitalized interest in these compounds for a broad range of applications, including chemoenzymatic methods to prepare optically active diamines and their subsequent use in synthesizing vicinal primary–tertiary diamines (González‐Sabín et al., 2009; Quijada et al., 2009)(González‐Sabín et al., 2009)(Quijada et al., 2009).

Materials Science

In the realm of materials science, trans-cyclohexane-1,2-diamine complexes have been utilized to create cyanide-bridged bimetallic ferromagnets, demonstrating unique magnetic properties and offering potential applications in magnetic materials (Coronado et al., 2006)(Coronado et al., 2006).

Medicinal Chemistry

Trans-cyclohexane-1,2-diamine and its derivatives have found applications in medicinal chemistry, particularly in the design of platinum-based antitumor agents. These compounds demonstrate significant in vitro antitumor activity, highlighting the importance of the diamine ligand in the efficacy of these drugs (Galanski et al., 2003)(Galanski et al., 2003).

Crystallography and Structural Analysis

The study of crystal structures involving trans-cyclohexane-1,2-diamine complexes has contributed to understanding molecular interactions and designing new materials. For example, the crystallographic analysis of a Schiff base derived from trans-cyclohexane-1,2-diamine has provided insights into its structural properties and potential applications in catalysis and material science (Charles Guillaume et al., 2017)(Charles Guillaume et al., 2017).

Environmental and Green Chemistry

The application of trans-cyclohexane-1,2-diamine in CO2 capture technology as a bicarbonate formation rate promoter demonstrates its potential in environmental and green chemistry. This research aims to enhance the efficiency of CO2 absorption processes, crucial for addressing climate change (Li et al., 2018)(Li et al., 2018).

Safety and Hazards

“trans-N,N’-Dimethylcyclohexane-1,2-diamine” is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Corr. 1B. It is harmful if swallowed and causes severe skin burns and eye damage .

Future Directions

The future directions of “trans-N,N’-Dimethylcyclohexane-1,2-diamine” could involve its use as a ligand in the synthesis of various products via copper-catalyzed C-N coupling reactions .

properties

IUPAC Name

N-[(1R,2R)-2-acetamidocyclohexyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-7(13)11-9-5-3-4-6-10(9)12-8(2)14/h9-10H,3-6H2,1-2H3,(H,11,13)(H,12,14)/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYLAHHTXWRMOL-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCCC1NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1CCCC[C@H]1NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201246489
Record name N,N′-(1R,2R)-1,2-Cyclohexanediylbis[acetamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201246489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-N,N'-Diacetylcyclohexane-1,2-diamine

CAS RN

156257-14-6
Record name N,N′-(1R,2R)-1,2-Cyclohexanediylbis[acetamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156257-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N′-(1R,2R)-1,2-Cyclohexanediylbis[acetamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201246489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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